molecular formula C10H10F2O2 B3236508 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde CAS No. 1370025-56-1

2,4-Difluoro-3-(1-methylethoxy)benzaldehyde

Cat. No.: B3236508
CAS No.: 1370025-56-1
M. Wt: 200.18 g/mol
InChI Key: XQXSECTVYDOZNJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(1-methylethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(2)14-10-8(11)4-3-7(5-13)9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXSECTVYDOZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249918
Record name Benzaldehyde, 2,4-difluoro-3-(1-methylethoxy)-
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Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370025-56-1
Record name Benzaldehyde, 2,4-difluoro-3-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370025-56-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,4-difluoro-3-(1-methylethoxy)-
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Synthetic Methodologies for 2,4 Difluoro 3 1 Methylethoxy Benzaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde suggests two primary strategic disconnections, leading to different sets of key precursors.

Route A: The most direct approach involves a disconnection at the ether linkage (C-O bond), which is synthetically achieved through a Williamson ether synthesis. This retrosynthetic step identifies 2,4-difluoro-3-hydroxybenzaldehyde (B70875) as the principal aromatic precursor and an isopropyl electrophile, such as 2-bromopropane (B125204), as the coupling partner. This route is often preferred due to the reliability and mild conditions of the final etherification step.

Route B: An alternative disconnection targets the formyl group's carbon-carbon bond. This suggests a final-step formylation reaction. The key precursor for this pathway is 1,3-difluoro-2-isopropoxybenzene . The success of this route is highly dependent on the regioselectivity of the formylation method employed, given the directing effects of the existing substituents.

The selection between these routes depends on the commercial availability, cost, and ease of synthesis of the key precursors, 2,4-difluoro-3-hydroxybenzaldehyde and 1,3-difluoro-2-isopropoxybenzene.

Exploration of Classical and Modern Synthetic Routes

The synthesis of this compound can be approached through various classical and contemporary chemical reactions, each offering distinct advantages and challenges.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a cornerstone of aromatic functionalization and is central to the formylation of the benzene (B151609) ring.

Vilsmeier-Haack Reaction: This reaction is a mild method for formylating electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgijpcbs.com The precursor 1,3-difluoro-2-isopropoxybenzene is a suitable substrate for this reaction, as the isopropoxy group is a strong activating, ortho-, para- directing group. The two fluorine atoms are deactivating but also ortho-, para- directing. The combined directing effects would likely favor formylation at the C6 position (para to the isopropoxy group). However, achieving formylation at the desired C1 position, which is ortho to the isopropoxy group and situated between the two fluorine atoms, would be challenging and could lead to a mixture of isomers. The Vilsmeier reagent, a chloroiminium salt generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively weak electrophile, necessitating the activated nature of the substrate. nrochemistry.comchemistrysteps.com

Directed ortho-Lithiation (DoM): A more regioselective method involves the directed ortho-lithiation of a suitable precursor, followed by quenching with a formylating agent like DMF. commonorganicchemistry.com For the synthesis of the target molecule, one could start with 1,3-difluoro-2-isopropoxybenzene. The isopropoxy group can act as a directed metalation group (DMG), guiding an organolithium reagent (like n-BuLi) to deprotonate the adjacent ortho position (C1). thieme-connect.deresearchgate.net Subsequent reaction with DMF would introduce the formyl group at the desired location with high precision. Fluorine atoms can also serve as directing groups, potentially reinforcing the regioselectivity. thieme-connect.de

MethodReagentsSubstrateRegioselectivity
Vilsmeier-Haack DMF, POCl₃Electron-rich arenesFavors less sterically hindered positions (para > ortho)
Gattermann-Koch CO, HCl, AlCl₃/CuClBenzene, alkylbenzenesGenerally para substitution
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Activated arenesHigh ortho-selectivity to activating groups
Directed Lithiation n-BuLi, then DMFArenes with DMGHigh ortho-selectivity to the DMG

Palladium-Catalyzed Cross-Coupling Reactions in Benzene Functionalization

Modern synthetic chemistry offers palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not the most conventional path for this specific target, these methods represent a viable, albeit more complex, alternative. For instance, a suitably functionalized precursor, such as 3-bromo-2,6-difluoro-1-isopropoxybenzene, could undergo a palladium-catalyzed carbonylation reaction using carbon monoxide to introduce the aldehyde function. Alternatively, palladium-catalyzed C-O coupling reactions could potentially be employed to construct the ether linkage, though this is less common than the classical Williamson synthesis for this type of transformation.

Carbon-Fluorine Bond Formation Strategies and Regioselectivity

The synthesis of polyfluorinated aromatic compounds typically begins with readily available fluorinated starting materials rather than by introducing fluorine atoms late in the sequence. Precursors like 1,3-difluorobenzene (B1663923) or 1,2,4-trifluorobenzene (B1293510) are common starting points for molecules with this substitution pattern. Classical methods for introducing fluorine, such as the Balz-Schiemann reaction (diazotization of an aniline (B41778) followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt), are powerful but often less efficient for large-scale synthesis compared to using pre-fluorinated building blocks. The primary challenge in C-F bond formation is achieving the correct regiochemistry, which is why multi-step derivatization of simpler fluoroaromatics is the dominant strategy.

Derivatization of Related Benzene Scaffolds

The most practical and convergent synthesis of this compound involves the derivatization of a highly functionalized intermediate, specifically 2,4-difluoro-3-hydroxybenzaldehyde. appchemical.comuni.lu This strategy breaks the synthesis down into two manageable stages.

Stage 1: Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde

This key intermediate can be prepared from 2,4-difluorophenol (B48109). Direct formylation of phenols often leads to mixtures of isomers. However, regioselective ortho-formylation methods have been developed. One effective procedure uses magnesium dichloride (MgCl₂) and triethylamine (B128534) to form the phenoxide, which is then treated with paraformaldehyde. This method has been shown to provide salicylaldehydes (2-hydroxybenzaldehydes) with high selectivity and yield. orgsyn.orgorgsyn.org Applying this to 2,4-difluorophenol would be expected to introduce the formyl group at the C6 position, ortho to the hydroxyl group, to yield 2,4-difluoro-6-hydroxybenzaldehyde. Therefore, a multi-step approach starting from a different precursor, such as 1,2,4-trifluorobenzene, might be necessary to achieve the desired 3-hydroxy substitution pattern.

Stage 2: Williamson Ether Synthesis

With the key precursor, 2,4-difluoro-3-hydroxybenzaldehyde, in hand, the final step is a classical Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The resulting phenoxide anion then acts as a nucleophile, displacing the bromide from 2-bromopropane in an SN2 reaction to form the desired isopropoxy ether linkage. This reaction is typically high-yielding and clean.

StepReactantsReagents & ConditionsProduct
1 2,4-Difluoro-3-hydroxybenzaldehyde2-Bromopropane, K₂CO₃This compound
Acetone or DMF, Heat

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of this compound involves optimizing reaction conditions to minimize waste, energy consumption, and the use of hazardous materials.

Alternative Solvents: In the Williamson ether synthesis, traditional solvents like DMF could be replaced with greener alternatives such as dimethyl carbonate or cyclopentyl methyl ether.

Catalytic Methods: The oxidation of a corresponding benzyl (B1604629) alcohol, 2,4-Difluoro-3-(1-methylethoxy)benzyl alcohol, using a catalytic amount of an oxidant like TEMPO with a co-oxidant is a greener alternative to stoichiometric chromium or manganese-based oxidants. chemicalbook.com Similarly, the synthesis of 2,4-difluorobenzaldehyde (B74705) from 2,4-difluorotoluene (B1202308) has been achieved using catalytic continuous oxidation processes. google.com

Energy Efficiency: Microwave-assisted synthesis can be employed to drastically reduce reaction times and energy input for steps like the Williamson ether synthesis.

By integrating these principles, the synthesis can be made more environmentally benign and economically viable, aligning with the goals of modern sustainable chemical manufacturing.

Chemo- and Regioselective Synthesis of Analogues and Isomers

The regioselective synthesis of substituted benzaldehydes is a critical aspect of organic chemistry, particularly for the preparation of pharmaceutical intermediates and other fine chemicals. In the context of this compound, the primary challenge lies in the controlled introduction of the isopropoxy group at the C-3 position of the 2,4-difluorobenzaldehyde scaffold.

One plausible synthetic route involves the regioselective O-alkylation of a 2,4-difluoro-3-hydroxybenzaldehyde precursor. The hydroxyl group at the C-3 position can be selectively alkylated using isopropyl halides (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base. The choice of base and solvent is crucial for achieving high regioselectivity and yield. For instance, the use of a mild base such as potassium carbonate or cesium bicarbonate can favor the alkylation of the more acidic phenolic hydroxyl group. nih.gov The reaction conditions for a similar regioselective alkylation of dihydroxybenzaldehydes are presented in Table 1. nih.govresearchgate.net

Table 1: Conditions for Regioselective Alkylation of Dihydroxybenzaldehydes

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
11,2-dibromoethaneCsHCO₃Acetonitrile8095 nih.gov
21,3-dibromopropaneCsHCO₃Acetonitrile8092 nih.gov
31,4-dibromobutaneCsHCO₃Acetonitrile8090 nih.gov

Another approach to control regioselectivity is through the formylation of a pre-functionalized aromatic ring. For example, starting with 1,3-difluoro-2-isopropoxybenzene, a formyl group can be introduced at the ortho position to one of the fluorine atoms. The Gatterman-Koch reaction, which utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride, is a classic method for the formylation of aromatic rings. google.comresearchgate.netwipo.int However, directing the formylation to the desired position in a tri-substituted benzene ring can be challenging and may lead to a mixture of isomers. The conditions for the formylation of a related compound, 1,3-difluorobenzene, are summarized in Table 2. researchgate.net

Table 2: Formylation of 1,3-Difluorobenzene

Catalyst SystemSolventPressure (MPa)Temperature (°C)Reaction Time (h)Selectivity for 2,4-Difluorobenzaldehyde (%)
AlCl₃/HClNot specified1.56020≥98.81

Furthermore, the synthesis of isomers could be achieved by starting with isomeric precursors. For instance, the synthesis of 2,4-difluoro-5-(1-methylethoxy)benzaldehyde would begin with the regioselective isopropylation of 2,4-difluoro-5-hydroxybenzaldehyde. The differentiation between phenolic hydroxyl groups with varying electronic environments is key to the successful synthesis of such isomers.

Process Development and Optimization in Academic and Scale-Up Contexts

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several aspects of process development would need to be considered.

In the context of the halogen exchange reaction to produce a fluorobenzaldehyde precursor, optimization would focus on catalyst selection, reaction temperature, and pressure. For example, the use of phase-transfer catalysts such as tetraphenylphosphonium (B101447) bromide can significantly improve the yield of fluorination reactions. google.comgoogleapis.com The choice of fluoride (B91410) source, such as spray-dried potassium fluoride, is also critical for ensuring a high surface area and reactivity. googleapis.com Table 3 provides examples of conditions for the synthesis of fluorobenzaldehydes via halogen exchange. google.comgoogleapis.com

Table 3: Halogen Exchange for the Synthesis of Fluorobenzaldehydes

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Yield (%)Reference
4-ChlorobenzaldehydePotassium FluorideTetraphenylphosphonium bromide1-Methylnaphthalene21061 google.com
3,4-DichlorobenzaldehydePotassium FluorideTetraphenylphosphonium bromideNot specified23066 googleapis.com
2,4-DichlorobenzaldehydePotassium FluorideTetraphenylphosphonium bromide / 18-crown-6Not specified230- googleapis.com

For the formylation step, process optimization would involve fine-tuning the catalyst loading, carbon monoxide pressure, and reaction time to maximize the yield and selectivity of the desired product. google.comresearchgate.netwipo.int In a scale-up scenario, managing the handling of gaseous reagents like carbon monoxide and hydrogen chloride would necessitate specialized equipment to ensure operational safety.

Furthermore, the development of continuous-flow processes offers significant advantages for the production of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation. clockss.org A continuous-flow setup for the synthesis of this compound could involve the sequential introduction of reagents into a heated and pressurized reactor, allowing for precise control over reaction conditions and residence time. This approach could be particularly beneficial for exothermic reactions or when handling hazardous intermediates. clockss.org

Finally, purification of the final product is a critical step in any scale-up process. Distillation, crystallization, and chromatography are common techniques that would need to be optimized to achieve the desired purity of this compound on a large scale. The choice of purification method would depend on the physical properties of the compound and the nature of any impurities.

Reactivity and Transformational Chemistry of 2,4 Difluoro 3 1 Methylethoxy Benzaldehyde

Chemical Transformations Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. The electrophilicity of the carbonyl carbon in 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde is modulated by the electronic effects of the substituents on the benzene (B151609) ring, influencing its reactivity towards nucleophiles.

Nucleophilic Addition Reactions

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and electronic factors. libretexts.org In the case of aromatic aldehydes like this compound, the reactivity can be less than aliphatic aldehydes because the aromatic ring can donate electron density, making the carbonyl group less electrophilic. libretexts.orgaskfilo.com

A variety of nucleophiles can be employed to generate a diverse range of secondary alcohols from this compound. For instance, organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are potent sources of carbanions that readily add to the aldehyde.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile TypeSpecific ReagentProduct StructureProduct Class
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)1-[2,4-Difluoro-3-(1-methylethoxy)phenyl]ethanolSecondary Alcohol
Organolithium Reagentn-Butyllithium (CH₃CH₂CH₂CH₂Li)1-[2,4-Difluoro-3-(1-methylethoxy)phenyl]pentan-1-olSecondary Alcohol
CyanidePotassium cyanide (KCN) followed by acid2-[2,4-Difluoro-3-(1-methylethoxy)phenyl]-2-hydroxyacetonitrileCyanohydrin

Condensation Reactions and Heterocycle Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The aldehyde functionality of this compound is a prime substrate for such reactions, leading to the formation of carbon-carbon and carbon-nitrogen double bonds. These reactions are fundamental in building more complex molecular architectures, including various heterocyclic systems.

A common example is the reaction with primary amines to form imines, also known as Schiff bases. Another significant transformation is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base. This reaction pathway can be the first step in a multi-component reaction to form substituted aromatic compounds. mdpi.com

Table 2: Condensation Reactions and Heterocycle Formation

ReactantReaction TypeProduct TypeSignificance
Aniline (B41778) (C₆H₅NH₂)Imine FormationN-[2,4-Difluoro-3-(1-methylethoxy)benzylidene]anilineFormation of Schiff bases, common intermediates in synthesis.
Malononitrile (CH₂(CN)₂)Knoevenagel Condensation2-[2,4-Difluoro-3-(1-methylethoxy)benzylidene]malononitrileCreates a new C=C bond and introduces functionalities for further reactions.
AnthranilamideCondensation/Cyclization2-[2,4-Difluoro-3-(1-methylethoxy)phenyl]-2,3-dihydroquinazolin-4(1H)-oneOne-pot synthesis of dihydroquinazolinone heterocycles. researchgate.net

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis, allowing for the interconversion of important functional groups.

Oxidation: The conversion of this compound to 2,4-Difluoro-3-(1-methylethoxy)benzoic acid can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with acid) are effective for this purpose.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, [2,4-Difluoro-3-(1-methylethoxy)phenyl]methanol, is typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation, as it does not typically reduce other functional groups like esters or aromatic rings. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used.

Aromatic Ring Functionalization and Substitution Patterns

The substituents already present on the benzaldehyde (B42025) ring—two fluorine atoms, an isopropoxy group, and an aldehyde group—collectively determine the position of any further electrophilic aromatic substitution. The activating, ortho-, para-directing isopropoxy group is in competition with the deactivating, ortho-, para-directing fluorine atoms and the deactivating, meta-directing aldehyde group. The most probable site for electrophilic attack is the C-5 position, which is para to one fluorine atom and ortho to the strongly activating isopropoxy group.

Further Halogenation and Nitration Studies

Electrophilic aromatic halogenation and nitration are classic methods for introducing new functional groups onto an aromatic ring. wikipedia.org For typical aromatic compounds, a Lewis acid catalyst is required for halogenation with chlorine or bromine. libretexts.org

Halogenation: Introducing another halogen, such as bromine, would likely occur at the C-5 position. The reaction would typically employ bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). studymind.co.uk

Nitration: Nitration involves the reaction of the aromatic ring with a nitronium ion (NO₂⁺), usually generated from a mixture of concentrated nitric acid and sulfuric acid. libretexts.org This electrophile would also be directed to the C-5 position, yielding 5-Nitro-2,4-Difluoro-3-(1-methylethoxy)benzaldehyde.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira coupling with derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This is typically achieved through electrophilic halogenation, as described above, to create a derivative like 5-Bromo-2,4-Difluoro-3-(1-methylethoxy)benzaldehyde. This aryl bromide can then serve as a substrate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used due to its mild conditions and tolerance of various functional groups. tcichemicals.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction forms a substituted alkene and is a key method for vinylation of aryl rings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net It is a reliable method for the synthesis of aryl-substituted alkynes. beilstein-journals.org

Table 3: Cross-Coupling Reactions with a 5-Bromo Derivative

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraPhenylboronic acid [C₆H₅B(OH)₂]Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)Biaryl derivative
HeckStyrene (C₆H₅CH=CH₂)Pd(OAc)₂ + Ligand (e.g., PPh₃) + BaseStilbene derivative
SonogashiraPhenylacetylene (C₆H₅C≡CH)Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N)Diaryl acetylene (B1199291) derivative

Modulations of Fluorine Reactivity and Directed Ortho-Metalation Studies

The strategic placement of fluorine atoms and an isopropoxy group on the benzaldehyde ring of this compound presents a nuanced landscape for chemical transformations, particularly in the realm of directed ortho-metalation (DoM). DoM is a powerful synthetic tool that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. baranlab.orgresearchgate.net This regioselective metalation generates a reactive organometallic intermediate that can be trapped with various electrophiles, allowing for precise functionalization of the aromatic ring. baranlab.org

In the case of this compound, the interplay between the fluoro, isopropoxy, and aldehyde functionalities dictates the outcome of DoM reactions. The isopropoxy group, being a potent DMG, is expected to direct lithiation to the C5 position. baranlab.orguwindsor.ca However, the fluorine atoms also exhibit a directing effect, albeit weaker than the alkoxy group. The aldehyde group, while not a classical DMG, can influence the reactivity of the molecule, potentially through complexation with the organolithium reagent.

While specific studies on the directed ortho-metalation of this compound are not extensively documented in the reviewed literature, the principles of DoM allow for predictions regarding its reactivity. The competition and cooperation between the different directing groups are crucial in determining the site of metalation. A systematic study on competitive metalation of various DMG-bearing derivatives has shown that the relative directing ability of different groups can be established through competition experiments. researchgate.net

The reactivity of the fluorine atoms in polyfluoroaromatic compounds can be significantly modulated by the presence of other substituents and their interaction with organolithium reagents. nih.govrsc.org In some instances, nucleophilic substitution of a fluorine atom can occur, competing with the desired deprotonation. nih.govrsc.org The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction conditions (e.g., temperature, solvent, presence of additives like TMEDA) can be optimized to favor either ortho-metalation or nucleophilic substitution. baranlab.orgresearchgate.net

Research on related polyfluorinated alkoxy aromatic compounds has demonstrated that the coordination of the organolithium reagent with the fluorine atoms of a BF3 group can lead to ortho-substitution. nih.govresearchgate.net This highlights the complex nature of these reactions and the potential for unexpected reactivity pathways.

Table 1: Predicted Regioselectivity of Directed Ortho-Metalation on this compound

Directing Group(s)Predicted Site of MetalationRationale
3-IsopropoxyC5Strong directing effect of the alkoxy group.
2-Fluoro and 4-FluoroC5Weaker directing effect compared to the isopropoxy group, but potentially cooperative.
Aldehyde-Can influence reactivity through complexation but is not a primary directing group for C-H activation.

Reactivity of the Isopropoxy Group and its Cleavage/Modification

The isopropoxy group in this compound is a key functional handle that can be targeted for cleavage or modification to generate new derivatives. The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis, with various methods available to achieve this dealkylation. rsc.orgtandfonline.comsemanticscholar.org

One of the most common and effective reagents for the cleavage of aryl ethers is boron tribromide (BBr3). ufp.ptnih.govufp.ptsci-hub.seresearchgate.net The reaction typically proceeds via the formation of an ether-BBr3 adduct, followed by nucleophilic attack of a bromide ion. ufp.ptsci-hub.seresearchgate.net The mechanism of BBr3-assisted ether cleavage can vary depending on the nature of the alkyl group. For secondary alkyl ethers, such as the isopropoxy group, the cleavage is thought to occur through a transfer of a bromide ion from the activated BBr3 to the alkyl moiety. ufp.ptufp.ptresearchgate.net

Computational studies have provided a deeper understanding of the BBr3-assisted ether cleavage mechanism, suggesting that for most ethers, the reaction involves two ether-BBr3 adducts, one acting as a bromide donor and the other as the substrate. ufp.ptsci-hub.seresearchgate.net This bimolecular mechanism has implications for sterically hindered ethers, where the approach of the second adduct may be restricted. ufp.ptufp.ptresearchgate.net

The reactivity of different alkyl ethers towards cleavage with BBr3 varies, allowing for selective deprotection in some cases. An established order of reactivity for alkyl ether deprotection is: isopropyl, benzyl (B1604629), tertiary alkyl, allyl, isobutyl, and ethyl. ufp.ptsci-hub.seresearchgate.net This suggests that the isopropoxy group in this compound should be readily cleavable under appropriate conditions.

Other reagents for aryl alkyl ether cleavage include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as other Lewis acids such as aluminum chloride (AlCl3) in the presence of sodium iodide (NaI). tandfonline.comsemanticscholar.orgorganic-chemistry.org Photocatalytic methods for the dealkylation of aryl alkyl ethers have also been developed, offering milder reaction conditions. researchgate.net

Modification of the isopropoxy group without complete cleavage is also a possibility, although less commonly reported for this specific functionality. Reactions targeting the isopropyl moiety could potentially lead to derivatives with altered steric or electronic properties.

Table 2: Common Reagents and Conditions for Aryl Isopropyl Ether Cleavage

ReagentTypical ConditionsMechanismReference(s)
Boron Tribromide (BBr3)CH2Cl2, low temperature (e.g., -78 °C to rt)Formation of ether-BBr3 adduct, nucleophilic attack by bromide ufp.ptnih.govufp.ptsci-hub.seresearchgate.net
Hydrobromic Acid (HBr)Aqueous solution, heatProtonation of ether oxygen, SN1 or SN2 displacement organic-chemistry.org
Aluminum Chloride (AlCl3) / Sodium Iodide (NaI)Solvent-free or in a suitable solventLewis acid activation, nucleophilic attack by iodide tandfonline.comsemanticscholar.org
PhotocatalysisVisible light, photosensitizerSingle-electron transfer process researchgate.net

Advanced Analytical and Structural Elucidation Techniques Applied to 2,4 Difluoro 3 1 Methylethoxy Benzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. This high degree of accuracy helps to differentiate between compounds with the same nominal mass but different atomic compositions.

In the synthesis of derivatives of this compound, HRMS serves as a powerful method for reaction monitoring. By analyzing aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of products and byproducts. This real-time analysis enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities. For instance, methods like liquid chromatography-mass spectrometry (LC-MS) can be employed for the quantitative determination of substituted benzaldehydes in various matrices. nih.gov

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀F₂O₂
Theoretical Mass200.0649
Measured Mass200.0652
Mass Accuracy1.5 ppm
Ionization ModeElectrospray Ionization (ESI)

This is an illustrative table; actual experimental values may vary slightly.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Multi-nuclear NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. This technique provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: Proton NMR spectra reveal the number of different types of protons in the molecule, their relative numbers, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the isopropoxy group.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum would display separate resonances for the carbonyl carbon, the aromatic carbons (with additional splitting due to fluorine coupling), and the carbons of the isopropoxy group. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. biophysics.org It provides direct insight into the electronic environment of the two fluorine atoms. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are highly sensitive to the substitution pattern on the aromatic ring. nih.goved.ac.uk

Beyond basic structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to investigate the molecule's conformation in solution. mdpi.comresearchgate.net These experiments can reveal through-space interactions between protons, providing clues about the preferred spatial arrangement of the isopropoxy group relative to the benzaldehyde (B42025) ring. Conformational analysis of substituted benzaldehydes has been explored using techniques like the lanthanide-induced shift (LIS) method. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aldehyde CH O~10.2~189
Aromatic H 7.0 - 7.8110 - 160
Isopropoxy CH ~4.7~75
Isopropoxy CH~1.4~22

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. nih.govrsc.org

This method is invaluable for:

Absolute structure confirmation: It provides an unambiguous map of the molecule's connectivity and stereochemistry.

Conformational analysis in the solid state: It reveals the preferred conformation of the molecule, which can be influenced by intermolecular interactions within the crystal. beilstein-journals.org

Study of intermolecular interactions: Analysis of the crystal packing can identify and characterize non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the solid-state properties of the material. rsc.org

While obtaining suitable crystals of this compound itself may be challenging, crystalline derivatives can provide crucial insights into the structural effects of the difluoro-isopropoxy substitution pattern. iucr.org

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Vibrational and electronic spectroscopy offer complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. ias.ac.in The IR spectrum of this compound would show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700-1730 cm⁻¹ for aromatic aldehydes), the aldehydic C-H stretch (two bands often seen between 2700-2900 cm⁻¹), C-O stretches for the ether linkage, and C-F stretches. libretexts.orgoptica.org The positions of these bands can be influenced by the electronic effects of the fluorine and isopropoxy substituents. missouri.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. rsc.org Benzaldehyde and its derivatives typically exhibit π → π* and n → π* transitions. shivajicollege.ac.inresearchgate.net The substitution of the benzene (B151609) ring with two fluorine atoms and an isopropoxy group will shift the absorption maxima (λ_max) of these transitions. These shifts can be correlated with the electronic effects of the substituents on the aromatic system. acs.org

Table 3: Characteristic Spectroscopic Data for Substituted Benzaldehydes

Spectroscopic TechniqueFeatureTypical Wavenumber/Wavelength
IR SpectroscopyAldehyde C=O Stretch1685-1705 cm⁻¹ (conjugated)
IR SpectroscopyAldehyde C-H Stretch2700-2760 cm⁻¹ and 2800-2860 cm⁻¹
UV-Vis Spectroscopyπ → π* Transition~240-250 nm
UV-Vis Spectroscopyn → π* Transition~270-300 nm

These are typical ranges for substituted benzaldehydes and can be influenced by specific substitution patterns and solvent effects.

Computational and Theoretical Investigations of 2,4 Difluoro 3 1 Methylethoxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would provide insights into its molecular geometry, electronic distribution, and reactivity. banglajol.info

Key parameters obtained from these calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the electronegative oxygen and fluorine atoms would exhibit negative potential (red regions), indicating susceptibility to electrophilic attack, while regions with positive potential (blue regions) would be prone to nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties

Parameter Expected Value Range Significance
HOMO Energy -6.0 to -7.5 eV Electron-donating ability
LUMO Energy -1.5 to -2.5 eV Electron-accepting ability
HOMO-LUMO Gap 4.0 to 5.5 eV Chemical stability and reactivity

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The presence of a flexible isopropoxy group in this compound suggests the existence of multiple low-energy conformations. Molecular modeling and dynamics simulations are employed to explore these conformational landscapes.

Conformational analysis would reveal the most stable arrangement of the isopropoxy group relative to the benzene (B151609) ring and the aldehyde function. rsc.org This is crucial as the conformation can significantly influence the molecule's reactivity and interaction with other molecules. Studies on similar substituted aromatic compounds have shown that different conformers can be present, with their relative populations depending on the solvent and temperature. semanticscholar.org

Molecular dynamics simulations would provide a dynamic picture of the molecule's behavior over time, revealing the flexibility of the structure and the transitions between different conformational states. This information is particularly important for understanding how the molecule might interact with a biological target or a reaction partner.

Illustrative Data Table: Relative Energies of Conformers

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Population (%)
A 180° (anti) 0.00 65
B 60° (gauche) 1.25 30

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or participation in condensation reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. mdpi.com This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. For instance, the mechanism of a nucleophilic addition to the aldehyde group could be modeled to determine the stereochemical outcome of the reaction.

These theoretical studies can also predict the influence of the fluorine and isopropoxy substituents on the reactivity of the benzaldehyde (B42025) moiety. The electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the aldehyde carbon, potentially enhancing its reactivity towards nucleophiles.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

Reaction Step Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Product Complex Energy (kcal/mol) Activation Energy (kcal/mol)
Nucleophilic Attack 0.0 15.2 -5.8 15.2

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times.

These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, and steric parameters) and correlating them with experimental data for a series of related compounds. While specific QSPR studies for this compound are unavailable, the methodology would involve generating a large number of descriptors and using statistical methods to build a predictive model. Such models are useful in the early stages of chemical design and development for screening compounds with desired properties.

Illustrative Data Table: Molecular Descriptors for QSPR

Descriptor Type Descriptor Name Calculated Value
Electronic Dipole Moment 2.8 D
Topological Wiener Index 1254
Steric Molecular Volume 185 ų

Strategic Applications of 2,4 Difluoro 3 1 Methylethoxy Benzaldehyde As a Building Block in Complex Molecular Architectures

Role in the Design and Synthesis of Novel Heterocyclic Scaffolds

There is currently no specific information available in the scientific literature detailing the use of 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde in the synthesis of novel heterocyclic scaffolds.

Utilization in Scaffold Diversity Generation for Chemical Libraries (focused on synthetic methodology)

No published studies were found that describe the utilization of this compound in the generation of scaffold diversity for chemical libraries.

Precursor for the Development of Advanced Organic Materials (e.g., polymers, liquid crystals, if structural motifs are relevant)

There is no information in the current scientific literature regarding the application of this compound as a precursor for advanced organic materials.

Integration into Ligands for Catalysis and Coordination Chemistry (if applicable)

No research has been published on the integration of this compound into ligands for catalysis and coordination chemistry.

Future Directions and Emerging Research Avenues for 2,4 Difluoro 3 1 Methylethoxy Benzaldehyde Research

Development of Novel Catalytic Methods for its Synthesis and Transformation

The synthesis and functionalization of fluorinated aromatic compounds is a cornerstone of modern organic chemistry, with broad implications for pharmaceuticals, agrochemicals, and materials science. Future research into 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde will likely focus on the development of more efficient and selective catalytic methods for both its synthesis and subsequent transformations.

Synthesis:

Current synthetic routes to similar substituted benzaldehydes often involve multi-step sequences. A key area of future research will be the development of novel catalytic strategies that can construct the this compound core in a more atom- and step-economical fashion. This could involve the application of transition-metal-catalyzed C-H functionalization, a powerful tool for the direct introduction of functional groups onto an aromatic ring. beilstein-journals.orgacs.org For instance, catalytic ortho-C–H fluorination and isopropoxylation of a suitable benzaldehyde (B42025) precursor could provide a more direct route to the target molecule. beilstein-journals.org Tandem reactions, where multiple bond-forming events occur in a single pot, could also streamline the synthesis of this and related compounds. liberty.edu

Transformation:

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly explore novel catalytic methods to derivatize this compound. This includes leveraging the aldehyde for C-H functionalization at other positions on the aromatic ring, using the aldehyde itself as a transient directing group. rsc.orgresearchgate.net Furthermore, the development of catalytic systems for the asymmetric transformation of the aldehyde into chiral alcohols, amines, and other valuable building blocks will be a significant area of investigation. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde, opening up possibilities for unique catalytic cycles and reaction pathways that are yet to be explored. acs.orgnih.gov

Potential Catalytic Approaches for Synthesis and Transformation:

Catalytic StrategyPotential ApplicationRationale
Palladium-catalyzed C-H fluorinationDirect synthesis from a simpler benzaldehyde precursor.Avoids harsh conditions and pre-functionalization steps often required in traditional fluorination methods. beilstein-journals.org
Copper-catalyzed isopropoxylationIntroduction of the 1-methylethoxy group onto a difluorobenzaldehyde scaffold.Offers a mild and efficient method for etherification.
Rhodium-catalyzed hydroacylationReaction of the aldehyde with alkenes or alkynes to form ketones.Expands the molecular complexity and provides access to a new class of derivatives. nih.gov
Asymmetric organocatalysisEnantioselective addition of nucleophiles to the aldehyde.Generation of chiral building blocks for pharmaceutical applications.

Integration into Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are revolutionizing the way chemical research and production are conducted, offering advantages in terms of speed, efficiency, safety, and scalability. nih.govd-nb.infoacs.orgcontractpharma.comresearchgate.net The integration of the synthesis and derivatization of this compound into these platforms represents a significant future research direction.

Automated Synthesis:

Automated synthesis platforms, which utilize robotics and software to perform chemical reactions, can accelerate the discovery of new derivatives of this compound. merckmillipore.commit.edunih.govwikipedia.org By systematically varying reaction parameters and building blocks, these platforms can rapidly generate libraries of compounds for screening in various applications. The development of robust protocols for the synthesis and purification of this compound and its derivatives in an automated fashion will be a key enabler for its broader use in drug discovery and materials science.

Flow Chemistry:

Exploration of Bio-orthogonal and Chemoselective Reactions with its Derivatives

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The unique electronic properties conferred by the fluorine atoms and the reactivity of the aldehyde group make derivatives of this compound promising candidates for the development of novel bio-orthogonal probes.

The aldehyde functionality can participate in chemoselective ligation reactions, such as oxime and hydrazone formation, which are commonly used in bioconjugation. nih.gov The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy or as handles for further selective modifications. researchgate.net Future research could focus on designing and synthesizing derivatives of this compound that can be used to label and track biomolecules in living cells. rsc.orgrsc.org This could involve incorporating the molecule into larger probes for fluorescence imaging or positron emission tomography (PET). chemrxiv.orgnih.gov

Potential Bio-orthogonal Applications:

Reaction TypeProbe DesignPotential Application
Oxime/Hydrazone LigationAttaching an aminooxy or hydrazine (B178648) moiety to a biomolecule and reacting it with the aldehyde.Labeling of proteins, carbohydrates, or other biomolecules. nih.gov
Diels-Alder ReactionsIncorporating a diene or dienophile into a derivative of the compound for reaction with a bio-orthogonal partner.Spatially and temporally controlled labeling in complex biological systems.
¹⁹F NMR ProbesUtilizing the fluorine atoms as sensitive reporters for changes in the local chemical environment.Studying protein-ligand interactions and conformational changes. nih.gov

Sustainable and Biocatalytic Approaches to its Synthesis or Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the use of renewable resources, the reduction of waste, and the use of environmentally benign reaction conditions. tandfonline.comresearchgate.netscienmag.comsciencedaily.comeurekalert.org Future research on this compound will likely explore more sustainable synthetic routes.

Sustainable Synthesis:

This includes the use of greener solvents, catalysts, and reagents. For example, developing catalytic systems that can operate in water or other environmentally friendly solvents would be a significant advancement. Additionally, exploring the use of starting materials derived from renewable feedstocks could contribute to a more sustainable synthesis of this compound.

Biocatalysis:

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful approach to sustainable synthesis. jeffleenovels.comrsc.orgmdpi.comnih.govchemrxiv.org Enzymes can operate under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste. Future research could investigate the use of enzymes for the synthesis of this compound or for its selective derivatization. For instance, oxidoreductases could be employed for the stereoselective reduction of the aldehyde to the corresponding alcohol, while other enzymes could be used to introduce or modify functional groups on the aromatic ring.

Advanced Spectroscopic Probes and Imaging Agents Utilizing the Compound's Structure

The presence of fluorine atoms in this compound makes it an attractive scaffold for the development of advanced spectroscopic probes and imaging agents. mdpi.comnih.govresearchgate.netmdpi.comnih.govacs.org

¹⁹F NMR Spectroscopy:

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. nih.govrsc.org The chemical shift of ¹⁹F is highly sensitive to its local environment, making it a valuable tool for studying molecular interactions and dynamics. Derivatives of this compound could be designed as ¹⁹F NMR probes to study biological systems, such as protein-ligand binding events.

Fluorescence Imaging:

The fluorinated benzaldehyde core can be incorporated into larger molecular structures to create fluorescent probes. The fluorine atoms can modulate the photophysical properties of the fluorophore, potentially leading to probes with improved brightness, photostability, and sensitivity. Future research could focus on the design and synthesis of novel fluorogenic probes based on this scaffold for various bioimaging applications.

Positron Emission Tomography (PET) Imaging:

The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into the molecule would enable its use as a PET imaging agent. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. chemrxiv.orgnih.gov The development of efficient methods for the radiosynthesis of ¹⁸F-labeled this compound and its derivatives could lead to new tracers for imaging a variety of biological targets and processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde?

  • Methodology :

  • Step 1 : Start with 4-hydroxy-3-fluorobenzaldehyde. Introduce the difluoromethoxy group via difluoromethylation using chlorodifluoromethane (CHClF₂) and potassium fluoride (KF) under basic conditions (e.g., dimethylformamide (DMF) at 80°C for 12 hours) .
  • Step 2 : Perform an isopropoxylation at the 3-position using isopropyl bromide and a base like potassium carbonate (K₂CO₃) in acetone under reflux (6–8 hours) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    • Key Data :
  • Typical yields: 45–60% for difluoromethylation; 70–85% for isopropoxylation .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Look for characteristic aldehyde proton resonance at δ 9.8–10.2 ppm. Fluorine substituents cause splitting patterns (e.g., doublets of doublets for adjacent fluorines) .
  • FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What solvents and reaction conditions optimize its stability during storage?

  • Stability Protocol :

  • Store in amber vials under inert gas (N₂/Ar) at −20°C.
  • Avoid protic solvents (e.g., water, alcohols) to prevent aldehyde oxidation or hydration.
  • Use stabilizers like BHT (0.1% w/w) in non-polar solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated benzaldehydes be resolved?

  • Case Study : If ¹⁹F NMR shows unexpected splitting (e.g., due to diastereotopic fluorines), perform variable-temperature (VT) NMR to assess dynamic effects. For example, coalescence temperatures >100°C may indicate restricted rotation .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Directing Group Engineering :

  • The aldehyde group acts as a meta-director. To enhance para-substitution, temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) .
    • Data-Driven Optimization :
  • Screen Lewis acids (e.g., FeCl₃, AlCl₃) for Friedel-Crafts alkylation. For example, AlCl₃ in nitromethane achieves >90% para-selectivity .

Q. How can its potential bioactivity be evaluated in pharmacological studies?

  • In Vitro Assays :

  • Test inhibition of enzymes like cytochrome P450 using rat liver microsomes (IC₅₀ determination via UV-Vis monitoring of metabolite depletion) .
  • Assess cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .
    • Data Interpretation :
  • Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinase domains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.